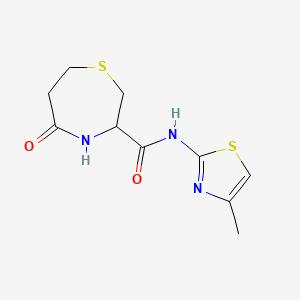

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide, or 4-methylthiazol-2-yl-5-oxo-1,4-thiazepane-3-carboxamide (MTTC), is an organic compound with a wide range of uses and applications in the field of scientific research. It is a crystalline solid with a molecular weight of 294.37 g/mol and is a white to off-white powder. MTTC is an important building block for many pharmaceuticals and is used in many areas of scientific research.

Aplicaciones Científicas De Investigación

Antioxidant Activity

The synthesized derivatives of N-(4-methylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide have been evaluated for their antioxidant potential. Among these, compound 3h demonstrated the highest antioxidant activity, with an IC50 value of 141.9 ± 1.12 µg/mL . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.

Antibacterial Properties

Two specific derivatives, compounds 3d and 3h, exhibited significant antibacterial activity. These compounds could serve as potential bacterial inhibitors, contributing to the fight against bacterial infections . Further research could explore their efficacy against specific bacterial strains.

Antifungal Activity

Compound 3a displayed remarkable fungicidal activity, with a zone of inhibition up to 24 mm. This result surpassed that of the positive control (Terbinafine), highlighting its potential as an antifungal agent . Investigating its mechanism of action and specific fungal targets would be valuable.

α-Glucosidase Inhibition

Enzyme inhibition is crucial in managing conditions like diabetes. Compound 3h exhibited the highest inhibition activity against α-glucosidase, with an IC50 value of 134.4 ± 1.01 µg/mL. Compound 3c also showed promising activity in this regard . Further studies could explore their potential as therapeutic agents for glycemic control.

Drug-Like Molecules

The synthesized derivatives represent drug-like molecules due to their well-developed structure-activity relationship. Their yield and favorable properties make them attractive candidates for drug development .

Multi-Target Ligands

Molecular docking studies revealed that most of these derivatives act as multi-target ligands. Their ability to interact with multiple biological targets positions them as lead molecules for designing derivatives aimed at specific diseases .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to diverse downstream effects .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Propiedades

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S2/c1-6-4-17-10(11-6)13-9(15)7-5-16-3-2-8(14)12-7/h4,7H,2-3,5H2,1H3,(H,12,14)(H,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCRISKODPGYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylthiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505521.png)

![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)

![4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6505541.png)

![1-(3-chloro-4-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505549.png)

![ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate](/img/structure/B6505554.png)

![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)

![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505562.png)

![N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505570.png)

![1-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6505585.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505626.png)

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6505628.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)

![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)